molecular formula C7H7F2NO3S2 B13454775 (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No.: B13454775
M. Wt: 255.3 g/mol
InChI Key: SCEYKDJMYLFPBG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone is a versatile chemical compound with immense potential in scientific research. Its unique properties enable diverse applications, making it a promising candidate for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone typically involves the reaction of 4-fluorobenzene with fluorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)sulfonyl isocyanate
  • (4-Fluorophenyl)imino sulfanone
  • (4-Fluorophenyl)sulfonyl chloride

Uniqueness

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone is unique due to its combination of fluorosulfonyl and imino functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7F2NO3S2

Molecular Weight

255.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl fluoride

InChI

InChI=1S/C7H7F2NO3S2/c1-14(11,10-15(9,12)13)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

SCEYKDJMYLFPBG-UHFFFAOYSA-N

Canonical SMILES

CS(=NS(=O)(=O)F)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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